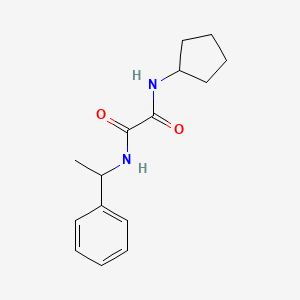

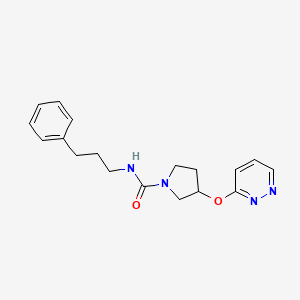

N-cyclopentyl-N'-(1-phenylethyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-N’-(1-phenylethyl)oxamide” is a compound that is derived from two main components: oxamide and 1-phenylethylamine . Oxamide is an organic compound with the formula (CONH2)2, which is a white crystalline solid soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3, often used in chiral resolutions .

Chemical Reactions Analysis

Oxamide, one of the components of “N-cyclopentyl-N’-(1-phenylethyl)oxamide”, dehydrates above 350 °C, releasing cyanogen . N,N’-substituted oxamides are supporting ligands for the copper-catalyzed amination and amidation of aryl halides in the Ullmann-Goldberg reaction .科学的研究の応用

Synthesis and Structural Characterization

- Functionalized oxazoles were synthesized from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization, showcasing the utility of such compounds in synthesizing complex heterocyclic structures with broad substrate scope and heavy-metal-free characteristics (Zheng et al., 2012).

- Cyclam and cyclen oxamides serve as intermediates for N1,N4-disubstituted tetraazamacrocycles, offering a general strategy for symmetrically or asymmetrically disubstituted derivatives and leading to a new class of potentially dinucleating ligands (Bellouard et al., 1999).

Catalysis and Polymerization

- A palladium on carbon nitride catalyst promoted the selective hydrogenation of phenol to cyclohexanone, demonstrating the catalyst's high activity and selectivity under mild conditions, which is crucial for the manufacture of polyamides in the chemical industry (Wang et al., 2011).

- Copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and sulfonamides to form N-alkyl products were reported, highlighting a method for functionalizing secondary C-H bonds over tertiary ones and even at primary C-H bonds (Tran et al., 2014).

Drug Delivery and Biomedical Applications

- Biodegradable oxamide-phenylene-based mesoporous organosilica nanoparticles were synthesized for drug delivery, displaying high drug payloads, biocompatibility, and efficient internalization into cancer cells (Croissant et al., 2016).

- The metabolism and transport of oxazaphosphorines, including cyclophosphamide and ifosfamide, were reviewed, highlighting their importance in cancer chemotherapy and the implications for clinical practice (Zhang et al., 2005).

Material Science and Nucleation Studies

- The influence of bisamide additives on the nucleation of isotactic polypropylene and its charge storage properties was investigated, revealing that the chemical structure and solubility of the additives significantly affect the nucleation efficiency and electrical properties of the polypropylene (Mohmeyer et al., 2006).

作用機序

Target of Action

The primary target of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

Given its structural similarity to other known inhibitors of methionine aminopeptidase, it is likely that it binds to the active site of the enzyme, preventing it from carrying out its function .

Biochemical Pathways

The inhibition of Methionine aminopeptidase by N1-cyclopentyl-N2-(1-phenylethyl)oxalamide can affect protein synthesis, as the removal of the methionine residue is a critical step in the maturation of many proteins . The downstream effects of this inhibition depend on the specific proteins affected and can vary widely.

Pharmacokinetics

Therefore, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide’s action would be primarily related to its inhibition of Methionine aminopeptidase. This could potentially lead to changes in protein synthesis and maturation, affecting cellular functions in a variety of ways .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity, but specific data is currently lacking .

特性

IUPAC Name |

N-cyclopentyl-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11(12-7-3-2-4-8-12)16-14(18)15(19)17-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKASWAHOEQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(1-phenylethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)

![4-[2-[[3-(4-Methylphenyl)-5-triazolo[1,5-a]quinazolinyl]amino]ethyl]benzenesulfonamide](/img/structure/B2830408.png)

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2830412.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2830415.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2830419.png)

![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)

![N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/no-structure.png)

![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)